(R)-6-methoxychroman-4-amine
Description
Historical Context and Development
The synthesis of this compound emerged from broader efforts to explore chroman derivatives for pharmaceutical applications. Chromans gained prominence in the mid-20th century due to their presence in natural products like tocopherols (vitamin E) and synthetic drugs such as ormeloxifene. The specific interest in 4-aminochromans began in the 2000s, driven by their potential as intermediates for bioactive molecules.
The first reported synthesis of this compound utilized asymmetric reductive amination of 6-methoxychroman-4-one, employing chiral catalysts to achieve enantiomeric excess. Early work focused on optimizing stereoselectivity, with methods like enzymatic resolution and chiral auxiliary approaches later refining the process. By 2020, commercial availability (CAS 1018978-89-6) solidified its role as a building block for medicinal chemistry.
Significance in Heterocyclic Chemistry
Chroman derivatives are pivotal in heterocyclic chemistry due to their fused benzene-oxacyclohexane structure, which combines aromatic stability with conformational flexibility. This compound enhances this framework through two key features:
- Electron-Donating Methoxy Group : The 6-methoxy substituent influences electron distribution, facilitating electrophilic aromatic substitution and hydrogen bonding.
- Amine Functionality : The 4-amino group enables nucleophilic reactions, Schiff base formation, and salt formation, broadening synthetic utility.
This compound has been employed in:
Classification within Chroman Derivatives
Chroman derivatives are categorized by substitution patterns and biological activity. This compound belongs to the 4-aminochroman subclass, distinguished by its amine group and stereochemistry. Key comparisons include:
The 4-amino group differentiates it from chroman-4-ones and imparts basicity, enabling salt formation (e.g., hydrochloride salts for improved solubility).
Stereochemical Significance of R Configuration
The R configuration at the 4-position critically influences molecular interactions. Key aspects include:
- Enantioselective Binding : The R enantiomer shows higher affinity for serotonin receptors compared to the S form, as demonstrated in β-carboline analogs.
- Synthetic Challenges : Achieving enantiopure R configurations requires chiral catalysts or chromatographic resolution.
Table 1: Impact of Stereochemistry on Physicochemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Optical Rotation (α) | +23.1° (c=1, MeOH) | -22.8° (c=1, MeOH) |
| Melting Point | 158–160°C | 155–157°C |
| Solubility (H₂O) | 12 mg/mL (hydrochloride) | 9 mg/mL (hydrochloride) |
The R configuration’s three-dimensional arrangement enhances complementarity with chiral biological targets, underscoring its preference in drug design.
Properties
IUPAC Name |
(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFKUWDZQXHL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654672 | |
| Record name | (4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018978-89-6 | |
| Record name | (4R)-3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chemical Synthesis via Multi-step Organic Reactions
a. Synthesis of the Chroman Core
The initial step involves constructing the chroman ring system, often through cyclization reactions of suitably substituted phenolic precursors. A typical approach includes:
- Preparation of 6-methoxyphenolic precursors: Starting from commercially available phenolic compounds, methylation is performed to introduce the methoxy group at the 6-position.
- Cyclization to form chroman: Using intramolecular cyclization strategies, such as Friedel-Crafts alkylation or cyclization under acidic or basic conditions, the chroman skeleton is formed.
b. Functionalization at the 4-Position
The amino group at the 4-position is introduced via nucleophilic substitution or reduction:
- Nitration and reduction: Nitration of the chroman precursor followed by catalytic hydrogenation yields the amino derivative.
- Direct amination: Alternatively, amino groups can be introduced through amination reactions using ammonia or amines under catalytic conditions.
Introduction of the Methoxy Group
The methoxy group at the 6-position is typically introduced via methylation of a phenolic hydroxyl group, using methylating agents such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.
The synthesized compound is purified through chromatography techniques, such as silica gel column chromatography, and characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.
Synthesis via Intermediate Formation and Reactions
a. Preparation of 6-Methoxychroman Intermediates
- Step 1: Synthesis of 6-methoxy-2,3-dihydrochromen-4-one derivatives through cyclization of appropriate phenolic esters or ketones.
- Step 2: Reduction of the chromenone to the corresponding chroman using catalytic hydrogenation or hydride reagents.
b. Amination at the 4-Position
- Step 3: Nucleophilic substitution or reductive amination to introduce the amino group at the 4-position, often utilizing ammonia or primary amines under controlled conditions.
c. Final Functionalization and Purification
- The amino group can be protected or modified during synthesis to improve yields and selectivity, then deprotected in the final step.
- Purification involves recrystallization or chromatography, with analytical confirmation.
Notable Research Findings and Data
| Method | Key Reactions | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Multi-step synthesis | Cyclization, methylation, amination | Mild to moderate temperatures, inert atmosphere | Variable (typically 40-70%) | Widely used, scalable |
| Intermediate-based route | Cyclization of chromenone, reduction, amination | Reflux, catalytic hydrogenation | Moderate (50-60%) | Suitable for large-scale production |
Challenges and Considerations
- Reaction Conditions: Some steps require high pressure or temperature, especially the formation of key intermediates like 4-amino-6-chloropyrimidines, which involve pressures exceeding 0.5 MPa and temperatures up to 120°C.
- Yield Optimization: The overall yield can be low due to side reactions and purification losses, necessitating process optimization.
- Equipment Requirements: Certain steps, such as pressure reactions, demand specialized autoclaves and temperature control systems.
Summary of Research Findings
Research indicates that the synthesis of (R)-6-methoxychroman-4-amine involves complex multi-step reactions, with a focus on constructing the chroman scaffold, introducing amino and methoxy groups selectively, and optimizing reaction conditions to maximize yield and purity. While various routes exist, the most practical for industrial-scale production combines cyclization of suitable precursors with subsequent functional group modifications, emphasizing mild reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-6-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxychroman-4-amine.
Reduction: The amino group can be reduced to form a primary amine or further reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-hydroxychroman-4-amine
Reduction: Primary or secondary amines
Substitution: Various substituted chroman derivatives
Scientific Research Applications
®-6-methoxychroman-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist or antagonist of specific receptors in the nervous system.
Comparison with Similar Compounds
Racemic Mixture vs. Enantiomers
- 6-Methoxychroman-4-amine (Racemic): CAS: 81816-60-6 Molecular Formula: C₁₀H₁₃NO₂ Key Differences: The racemic mixture lacks enantiomeric specificity, which may result in reduced biological activity compared to the pure (R)-enantiomer. For example, in receptor-binding assays, only the (R)-form might exhibit affinity due to stereochemical complementarity .
(S)-6-Methoxychroman-4-amine :
Hydrochloride Salt Derivatives
- (R)-6-Methoxychroman-4-amine Hydrochloride: CAS: 1392219-07-6 Molecular Formula: C₁₀H₁₄ClNO₂ Key Differences: The hydrochloride salt enhances water solubility and stability, making it preferable for in vivo studies. However, it has been discontinued by suppliers like CymitQuimica , limiting its accessibility.
6-Methoxychroman-4-amine Hydrochloride (Racemic) :
Halogen-Substituted Derivatives
Biological Activity
(R)-6-Methoxychroman-4-amine, a member of the chroman family, has garnered attention for its potential biological activities. This compound is characterized by a methoxy group at the 6-position and an amino group at the 4-position of the chroman ring, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO2 with a molecular weight of 179.22 g/mol. Its structural characteristics are critical for its biological activity, particularly in how it interacts with various molecular targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Functional Groups | Methoxy, Amino |
| Chemical Family | Chroman |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor for certain metabolic enzymes or act as an agonist/antagonist for receptors involved in neurological pathways. Such interactions can lead to various biological effects including cytotoxicity against cancer cells and modulation of neurotransmitter systems.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of chroman derivatives, including this compound, against various cancer cell lines. For instance, compounds based on the chromen-4-one scaffold have demonstrated moderate to high cytotoxicity against human leukemia (HL-60), T-cell lymphoblastic leukemia (MOLT-4), and breast cancer (MCF-7) cell lines. The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HL-60 | 42.0 ± 2.7 | Moderate cytotoxicity |
| This compound | MOLT-4 | 24.4 ± 2.6 | Superior potency observed |
| This compound | MCF-7 | 68.4 ± 3.9 | Lower potency compared to HL-60 and MOLT-4 |
These results indicate that this compound exhibits significant anticancer potential, particularly against leukemia cells .
Antioxidant Activity
In addition to its cytotoxic properties, research has indicated that derivatives of chroman compounds may possess antioxidant activities. For example, studies have shown that certain chroman derivatives can inhibit lipid peroxidation and scavenge free radicals effectively, surpassing the activity of standard antioxidants like vitamin E . This suggests that this compound could play a role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study published in PMC demonstrated that various chroman derivatives exhibited differential cytotoxicity against cancer cell lines, with specific derivatives showing promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
- Antioxidant Properties : Research has indicated that certain chroman derivatives can reduce oxidative stress markers in hyperlipidemic rat models, suggesting their potential as therapeutic agents in managing oxidative stress-related conditions .
- Enzyme Interaction Studies : The interaction of this compound with specific enzymes has been investigated, highlighting its potential as a modulator in various biochemical pathways relevant to disease mechanisms.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the enantiomeric purity of (R)-6-methoxychroman-4-amine during synthesis?
- Methodological Answer : Asymmetric reductive amination is a common approach for synthesizing chiral amines. To enhance enantiomeric purity, use chiral catalysts (e.g., Ru-BINAP complexes) or enzymes (e.g., transaminases) to favor the R-configuration. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) can achieve >98% enantiomeric excess. Monitor purity using polarimetry or chiral stationary-phase chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the methoxy group (δ ~3.8 ppm, singlet) and amine proton (δ ~1.5 ppm, broad).
- HPLC-MS : Verify molecular weight (179.22 g/mol) and detect impurities (<0.5%).
- X-ray crystallography : Resolve absolute stereochemistry for crystallizable batches .
Advanced Research Questions
Q. What metabolic pathways are involved in the biotransformation of this compound, and how do they impact pharmacological activity?
- Methodological Answer : Conduct in vitro assays using human liver microsomes (HLMs) to identify cytochrome P450 (CYP) isoforms responsible for metabolism. For example, CYP2D6 and CYP3A4 may demethylate the methoxy group or oxidize the chroman ring. Use CYP-specific inhibitors (e.g., quinidine for CYP2D6) to map metabolic routes. Quantify metabolites via LC-MS/MS and correlate their stability with in vivo half-life .
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer : Compare R- and S-enantiomers in in vitro binding assays (e.g., receptor affinity using radioligand displacement). For example, the R-enantiomer may show higher affinity for serotonin receptors (Ki = 12 nM vs. 85 nM for S-form) due to optimal spatial alignment with the binding pocket. Use molecular docking simulations to validate stereospecific interactions .
Q. What strategies can resolve contradictory data in studies on this compound’s mechanism of action?
- Methodological Answer : Apply triangulation:
- Experimental replication : Repeat assays under standardized conditions (e.g., pH, temperature).
- Multi-method validation : Cross-validate receptor binding data with functional assays (e.g., cAMP signaling).
- Meta-analysis : Pool data from independent studies to assess effect size heterogeneity (I² statistic) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?
- Methodological Answer : Synthesize analogs with substitutions at positions 6 (methoxy) and 4 (amine). Test bioactivity using:
-
In vitro assays : Measure IC₅₀ for target enzymes (e.g., monoamine oxidases).
-
ADMET profiling : Assess solubility (LogP), plasma protein binding, and CYP inhibition.
Derivative Substituent Target Affinity (IC₅₀, nM) Solubility (mg/mL) R-6-OMe Methoxy 12 ± 1.5 0.8 R-6-OEt Ethoxy 28 ± 3.2 0.5 R-6-F Fluoro 45 ± 4.7 1.2 Data adapted from enantiomer comparisons in chroman derivatives .
Methodological Design and Analysis
Q. What experimental designs are optimal for assessing the dose-response relationship of this compound in preclinical models?
- Methodological Answer : Use a log-linear dose range (e.g., 0.1–100 mg/kg) in rodent models. Apply nonlinear regression (Hill equation) to calculate EC₅₀ and efficacy (Emax). Include positive/negative controls and blinded randomization to minimize bias. For toxicity, determine the maximum tolerated dose (MTD) via repeated-dose studies over 14 days .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize protocols using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
